An In-depth Technical Guide to 2,3-Difluoro-4-nitroanisole: Properties, Synthesis, and Spectroscopic Characterization
An In-depth Technical Guide to 2,3-Difluoro-4-nitroanisole: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-nitroanisole, with the CAS Number 66684-59-1, is a valuable fluorinated aromatic compound that serves as a key intermediate in the synthesis of a variety of complex organic molecules.[1][2][3][4][5] Its unique substitution pattern, featuring adjacent fluorine atoms, a nitro group, and a methoxy group, imparts specific reactivity that is highly sought after in the fields of medicinal chemistry and materials science.[1][6][7][8] The electron-withdrawing nature of the nitro and fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, making it a versatile building block for the construction of novel pharmaceuticals and agrochemicals.[1][7] This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Difluoro-4-nitroanisole, along with a discussion of its synthesis and detailed spectroscopic analysis.
Chemical and Physical Properties
A thorough understanding of the physical properties of 2,3-Difluoro-4-nitroanisole is essential for its effective use in research and development. While some experimental data is available, certain properties have not been extensively reported in the literature.
| Property | Value | Source(s) |
| CAS Number | 66684-59-1 | [1][2][3] |
| Molecular Formula | C₇H₅F₂NO₃ | [5] |
| Molecular Weight | 189.12 g/mol | [1][5] |
| Physical Form | Off-white to light yellow or gray powder or crystals | Synthonix Corporation |
| Melting Point | Data not readily available in searched sources. | |
| Boiling Point | 277.8 °C | Luminix Health |
| Density | Data not readily available in searched sources. | |
| Solubility | Data on specific solubilities in various solvents is not extensively reported. Based on its structure, it is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, with limited solubility in water. |
InChI Key: KDXIYOKCZFOFOR-UHFFFAOYSA-N[1]
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of the identity and purity of 2,3-Difluoro-4-nitroanisole. Below is a detailed analysis of the expected spectra based on the compound's structure.
¹H NMR Spectroscopy
The proton NMR spectrum of 2,3-Difluoro-4-nitroanisole is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.
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Aromatic Protons (H-5 and H-6): The two protons on the aromatic ring will appear as doublets of doublets due to coupling with each other and with the adjacent fluorine atoms. The electron-withdrawing effect of the nitro and fluoro groups will shift these protons downfield.
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Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
A commercially available ¹H NMR spectrum of 2,3-Difluoro-4-nitroanisole supports this interpretation.[9]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of fluorine atoms will result in splitting of the signals for the carbon atoms to which they are attached (C-2 and C-3) and their neighbors, due to C-F coupling.
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the fluorine atoms (C-2 and C-3) will appear as doublets of doublets, while the other carbons will also show coupling to the fluorine atoms. The carbon attached to the nitro group (C-4) and the methoxy group (C-1) will be significantly deshielded.
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Methoxy Carbon: The carbon of the methoxy group will appear as a single peak, typically around 55-60 ppm.[1]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For 2,3-Difluoro-4-nitroanisole, two distinct signals are expected for the two non-equivalent fluorine atoms at the C-2 and C-3 positions.[1] These signals will likely appear as doublets due to coupling to each other (³JFF).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
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N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
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C-F Stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹ will be indicative of the carbon-fluorine bonds.
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C-O Stretching (Anisole): A strong band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage.
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Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region will correspond to the aromatic ring.
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C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z of 189. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), and potentially a fluorine atom.
Synthesis of 2,3-Difluoro-4-nitroanisole
There are two primary synthetic routes to 2,3-Difluoro-4-nitroanisole.[1][2][10]
-
Nucleophilic Aromatic Substitution (SNAr) of 1,2,3-Trifluoro-4-nitrobenzene: This is a common method where the more activated fluorine atom in 1,2,3-trifluoro-4-nitrobenzene is displaced by a methoxide source, such as sodium methoxide.[1]
-
Nitration of 2,3-Difluoroanisole: This involves the electrophilic aromatic substitution of 2,3-difluoroanisole using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[1]
Experimental Workflow: Synthesis via SNAr
A typical experimental workflow for the synthesis of 2,3-Difluoro-4-nitroanisole.
Safety and Handling
2,3-Difluoro-4-nitroanisole is classified as a hazardous substance. The following hazard and precautionary statements should be observed:
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications in Research and Development
The strategic placement of the fluoro, nitro, and methoxy groups on the aromatic ring makes 2,3-Difluoro-4-nitroanisole a highly versatile intermediate in organic synthesis.[6]
-
Pharmaceutical Synthesis: It serves as a building block for the synthesis of complex, biologically active molecules. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates.[6]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides.
-
Materials Science: The unique electronic properties imparted by the substituents make it a candidate for use in the synthesis of specialty chemicals and advanced materials.[6]
Logical Relationship of Analytical Techniques
Interrelation of analytical techniques for the characterization of 2,3-Difluoro-4-nitroanisole.
Conclusion
2,3-Difluoro-4-nitroanisole is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. This guide has summarized its key physical properties, provided an in-depth look at its spectroscopic characterization, outlined its synthetic pathways, and highlighted its important applications. A clear understanding of these technical aspects is crucial for any researcher or scientist working with this compound. Further experimental investigation is warranted to fill the existing gaps in the physical property data.
References
- 2,3-Difluoro-4-nitroanisole: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. (URL: Not available)
- The Chemical Synthesis of 2,3-Difluoro-4-nitroanisole: Sourcing Best Practices. (URL: Not available)
- A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers - Benchchem. (URL: Not available)
- Mastering Organic Synthesis with 2,3-Difluoro-4-nitroanisole: A Supplier's Perspective. (URL: Not available)
- The Essential Role of 2,3-Difluoro-4-nitroanisole in Modern Pharmaceutical Synthesis. (URL: Not available)
-
2,3-Difluoro-6-nitroanisole | C7H5F2NO3 | CID 2782754 - PubChem. (URL: [Link])
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